molecular formula C12H10F2N2O2 B11859562 3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol

3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol

Cat. No.: B11859562
M. Wt: 252.22 g/mol
InChI Key: VMTGPNORNAXZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol is a fluorinated quinoxaline derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced biological activity. The presence of fluorine atoms in the compound can significantly alter its chemical and physical properties, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol typically involves the introduction of the difluoroallyl group to the quinoxaline core. One common method is the nucleophilic substitution reaction where a suitable quinoxaline precursor reacts with a difluoroallyl halide under basic conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and biological activity.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol involves its interaction with specific molecular targets. The presence of the difluoroallyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol is unique due to the presence of both the difluoroallyl group and the quinoxaline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,1-difluoroprop-2-enyl)-6-methoxy-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-3-12(13,14)10-11(17)16-8-5-4-7(18-2)6-9(8)15-10/h3-6H,1H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTGPNORNAXZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=N2)C(C=C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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